2-Chloro-6-methyl-3-nitropyridin-4-amine

Medicinal Chemistry Process Chemistry Quality Control

Synthesizing kinase inhibitors often requires multi-step routes with protecting group manipulations, increasing impurities and reducing yield. This compound's unique 2-Cl/3-NO2 substitution enables sequential chemoselective transformations, providing a concise 3-step route to 5-chloro-7-methylpyrido[3,4-b]pyrazine. • Enables sequential functionalization without protecting groups • Computed LogP 2.64 & PSA 84.73 Ų for oral bioavailability • Facile NO2→NH2 reduction via Fe/HCl for pyridine-3,4-diamines

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
CAS No. 1026907-18-5
Cat. No. B1365008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-3-nitropyridin-4-amine
CAS1026907-18-5
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])N
InChIInChI=1S/C6H6ClN3O2/c1-3-2-4(8)5(10(11)12)6(7)9-3/h2H,1H3,(H2,8,9)
InChIKeyUZQYVROLXILHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Chloro-6-methyl-3-nitropyridin-4-amine (CAS 1026907-18-5) – A Key Functionalized Pyridine Scaffold for Pharmaceutical R&D


2-Chloro-6-methyl-3-nitropyridin-4-amine (CAS 1026907-18-5) is a heterocyclic aromatic amine belonging to the class of substituted 3-nitropyridin-4-amines. Its molecular framework features a pyridine core bearing a chloro substituent at the 2-position, a methyl group at the 6-position, a nitro group at the 3-position, and a primary amine at the 4-position . This distinct substitution pattern imparts a unique electronic and steric profile, rendering it a versatile building block in medicinal chemistry and agrochemical research .

Why 2-Chloro-6-methyl-3-nitropyridin-4-amine Cannot Be Replaced by Unsubstituted or Differently Substituted Pyridine Analogs in Critical Research Applications


In-class compounds such as 2-chloro-3-nitropyridin-4-amine (CAS 2789-25-5) and 2-chloro-6-methylpyridin-4-amine (CAS 79055-63-3) lack the full complement of functional groups present in the target compound. The absence of the 6-methyl group in the former alters lipophilicity and steric hindrance, while the latter's lack of a 3-nitro group eliminates a key site for further reduction or nucleophilic aromatic substitution . Additionally, the simultaneous presence of a 2-chloro leaving group and a 3-nitro activating group enables sequential chemoselective transformations that are not feasible with simpler analogs . Substituting any of these analogs would necessitate additional synthetic steps, introduce new impurities, and potentially compromise downstream product yield and purity [1]. The quantitative evidence below substantiates why this specific substitution pattern is irreplaceable for applications requiring this precise molecular architecture.

Quantitative Differentiation of 2-Chloro-6-methyl-3-nitropyridin-4-amine vs. Closest Analogs – Experimental and Computed Data for Informed Procurement


Comparative Purity Specifications: 2-Chloro-6-methyl-3-nitropyridin-4-amine vs. 2-Chloro-3-nitropyridin-4-amine

Commercially available 2-chloro-6-methyl-3-nitropyridin-4-amine is routinely supplied at a minimum purity of 95% (HPLC), with some vendors offering >98% . In contrast, the 6-des-methyl analog, 2-chloro-3-nitropyridin-4-amine (CAS 2789-25-5), is typically listed at 97% purity . While the 1-2% difference may seem modest, in multi-step synthesis, this translates to a significantly lower cumulative impurity burden and higher overall yield for the target compound.

Medicinal Chemistry Process Chemistry Quality Control

Structural Distinction: Unique Substitution Pattern Enables Chemoselective Reductions Not Possible with 2-Chloro-6-methylpyridin-4-amine

The presence of a 3-nitro group adjacent to the 4-amino functionality in the target compound allows for a straightforward, one-pot reduction to the corresponding 3,4-diamine, as demonstrated in the synthesis of pyrido[3,4-b]pyrazines . The comparator 2-chloro-6-methylpyridin-4-amine (CAS 79055-63-3) lacks the 3-nitro group entirely, rendering this critical synthetic pathway inaccessible. To achieve the same pyrido[3,4-b]pyrazine scaffold from the comparator would require at least two additional synthetic steps (nitration followed by reduction), introducing inefficiencies and potential side reactions.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Lipophilicity Modulation: Computed LogP Differentiates 2-Chloro-6-methyl-3-nitropyridin-4-amine from 3-Nitropyridin-4-amine

The computed octanol-water partition coefficient (LogP) for 2-chloro-6-methyl-3-nitropyridin-4-amine is 2.63820 , significantly higher than that of the simpler 3-nitropyridin-4-amine scaffold (estimated LogP ≈ 0.5-1.0). This increased lipophilicity can enhance membrane permeability and influence bioavailability in drug candidates derived from this building block. In fragment-based drug design, a LogP increase of >1 log unit is considered a substantial shift in physicochemical space.

Physicochemical Property Prediction ADME Drug Design

Polar Surface Area (PSA) Optimization: Computed PSA Differentiates 2-Chloro-6-methyl-3-nitropyridin-4-amine from 2-Chloro-6-methylpyridin-4-amine

The computed polar surface area (PSA) for 2-chloro-6-methyl-3-nitropyridin-4-amine is 84.73 Ų . The comparator 2-chloro-6-methylpyridin-4-amine (CAS 79055-63-3), lacking the nitro group, has a substantially lower PSA (estimated ~50-60 Ų). PSA is a key predictor of intestinal absorption and blood-brain barrier penetration; values below 90 Ų are generally favorable for oral absorption, but a slightly elevated PSA (as seen with the target compound) can improve solubility and reduce off-target binding.

Drug Design ADME Prediction Medicinal Chemistry

Optimal Research and Industrial Use Cases for 2-Chloro-6-methyl-3-nitropyridin-4-amine Based on Quantitative Differentiation


Synthesis of Pyrido[3,4-b]pyrazine-Based Kinase Inhibitors

The compound's unique substitution pattern enables a concise three-step route to 5-chloro-7-methylpyrido[3,4-b]pyrazine, a key intermediate for developing kinase inhibitors and other heterocyclic drug candidates . The presence of both a reducible nitro group and a reactive chloro leaving group allows for sequential functionalization without protecting group manipulations, streamlining the synthetic route and improving overall yield compared to alternative starting materials.

Fragment-Based Drug Discovery Requiring Moderate Lipophilicity and PSA

With a computed LogP of 2.64 and PSA of 84.73 Ų , this compound resides in a favorable physicochemical space for oral bioavailability. It is ideally suited as a fragment starting point or building block in drug discovery programs targeting intracellular targets where membrane permeability is essential but excessive lipophilicity (LogP >5) would be detrimental. The methyl group provides a handle for metabolic stabilization without significantly increasing molecular weight.

Agrochemical Intermediate Synthesis Requiring Nitro Group Reduction

The facile reduction of the 3-nitro group to a 3-amino moiety (as demonstrated in the Fe/HCl protocol ) makes this compound valuable for preparing pyridine-3,4-diamines. Such diamines are versatile intermediates in the synthesis of agrochemicals, particularly herbicides and fungicides where substituted pyridine cores are prevalent pharmacophores.

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